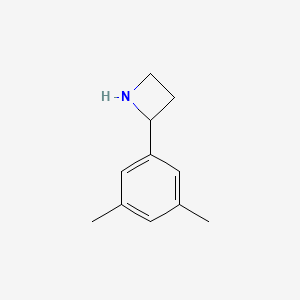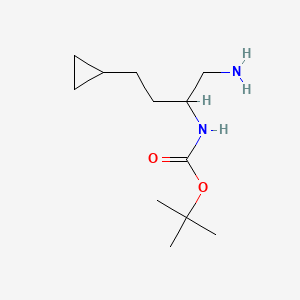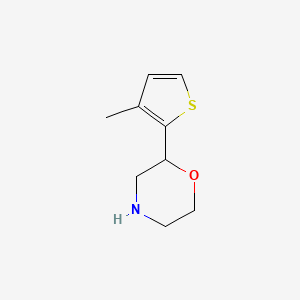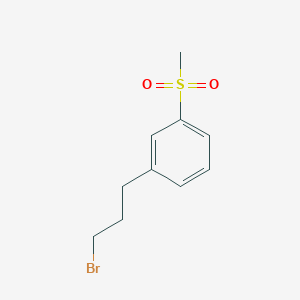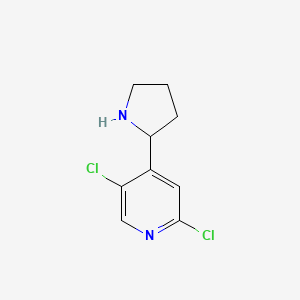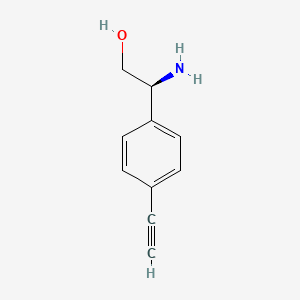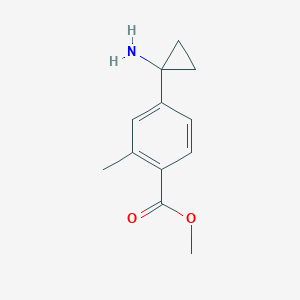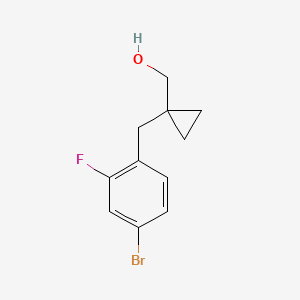
(1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol is an organic compound with the molecular formula C11H12BrFO It is a cyclopropyl derivative that features a benzyl group substituted with bromine and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with 4-bromo-2-fluorobenzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution reaction, yielding the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
化学反応の分析
Types of Reactions
(1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) can be used in the presence of a suitable solvent.
Major Products Formed
Oxidation: The major products include the corresponding ketone or aldehyde.
Reduction: The major product is the hydrogenated derivative.
Substitution: The major products are the substituted derivatives with the nucleophile replacing the bromine atom.
科学的研究の応用
(1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to enzymes or receptors. The cyclopropyl group can introduce strain into the molecule, affecting its overall stability and reactivity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological targets.
類似化合物との比較
Similar Compounds
- (1-(4-Chloro-2-fluorobenzyl)cyclopropyl)methanol
- (1-(4-Bromo-2-chlorobenzyl)cyclopropyl)methanol
- (1-(4-Bromo-2-methylbenzyl)cyclopropyl)methanol
Uniqueness
(1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol is unique due to the presence of both bromine and fluorine substituents on the benzyl group. This combination of halogens can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C11H12BrFO |
|---|---|
分子量 |
259.11 g/mol |
IUPAC名 |
[1-[(4-bromo-2-fluorophenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C11H12BrFO/c12-9-2-1-8(10(13)5-9)6-11(7-14)3-4-11/h1-2,5,14H,3-4,6-7H2 |
InChIキー |
FXLQUJVTHWSQIF-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CC2=C(C=C(C=C2)Br)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride](/img/structure/B13601949.png)
